6,6-difluorospiro[3.3]heptane-2-thiol
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Overview
Description
6,6-Difluorospiro[33]heptane-2-thiol is a unique organosulfur compound characterized by its spirocyclic structure, which includes two fluorine atoms attached to the same carbon atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorospiro[3.3]heptane-2-thiol typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone or a similar compound.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thiol Group Addition: The thiol group is introduced through nucleophilic substitution, often using thiourea or a similar sulfur-containing reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 6,6-difluorospiro[3.3]heptane-2-thiol can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions, particularly at the thiol group, to form the corresponding sulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alkoxides, or thiolates under basic or neutral conditions.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Derivatives: Products of nucleophilic substitution at the fluorine atoms.
Scientific Research Applications
Chemistry
In organic synthesis, 6,6-difluorospiro[3.3]heptane-2-thiol can serve as a building block for the construction of more complex molecules. Its unique spirocyclic structure and reactive thiol group make it a versatile intermediate.
Biology and Medicine
The compound’s potential bioactivity is of interest in medicinal chemistry. It could be explored for its antimicrobial, antiviral, or anticancer properties, given the known biological activities of other organosulfur compounds.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of fluorinated materials with unique properties, such as high thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 6,6-difluorospiro[3.3]heptane-2-thiol exerts its effects would depend on its specific application. In biological systems, the thiol group could interact with proteins or enzymes, potentially inhibiting their function or altering their activity. The fluorine atoms could enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Spiro[3.3]heptane-2-thiol: Lacks the fluorine atoms, which could affect its stability and reactivity.
6-Fluorospiro[3.3]heptane-2-thiol: Contains only one fluorine atom, potentially altering its chemical properties compared to the difluorinated version.
Uniqueness
6,6-Difluorospiro[3.3]heptane-2-thiol is unique due to the combination of its spirocyclic structure, the presence of two fluorine atoms, and a reactive thiol group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2680528-34-9 |
---|---|
Molecular Formula |
C7H10F2S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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